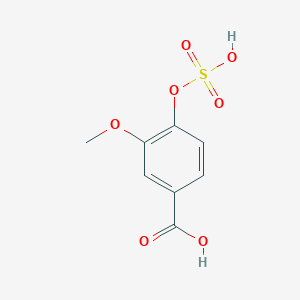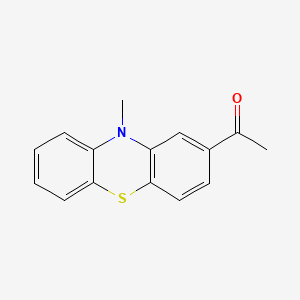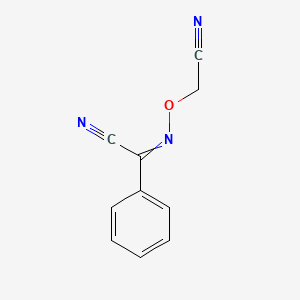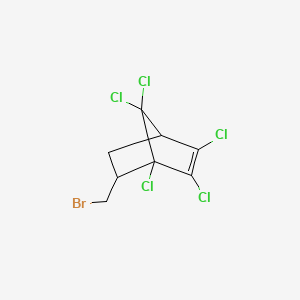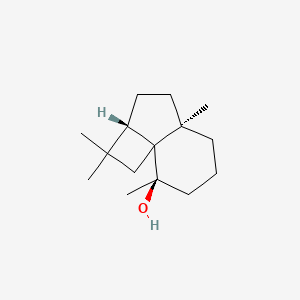
2-Vinylnaphthalene
Overview
Description
Synthesis Analysis
The synthesis of 2VN involves anionic polymerization techniques initiated by potassium naphthalide or potassium 1,1,4,4,7,7,10,10-octamethyl-1,2,3,4,7,8,9,10-octahydronaphthacene in tetrahydrofuran at low temperatures. This method yields poly(2-vinylnaphthalene) (P2VN) with narrow molecular weight distributions and high molecular weights, showcasing the controlled nature of this polymerization process (Nossarev & Hogen-esch, 2001).
Molecular Structure Analysis
The molecular structure of 2VN and its polymers have been thoroughly investigated. Studies have reported the successful synthesis of well-defined narrow molecular weight distribution macrocyclic P2VN containing unique structural units. These findings highlight the ability to manipulate the molecular architecture of 2VN polymers for specific applications (Nossarev & Hogen-esch, 2002).
Chemical Reactions and Properties
The chemical reactions involving 2VN, including its polymerization behavior, have been studied extensively. Radical copolymerization of 2VN with maleic anhydride has been characterized, indicating variations in the microstructure of the resulting copolymer based on the monomer composition. This demonstrates the versatile chemical reactivity of 2VN in copolymerization processes (Zeng & Shirota, 1989).
Physical Properties Analysis
The physical properties of 2VN and its polymers, such as thermal stability and glass transition temperatures, have been a focus of research. Macrocyclic P2VN exhibits higher nonoxidative thermal decomposition stability compared to its linear analogues, emphasizing the impact of molecular structure on the physical properties of these polymers (Nossarev & Hogen-esch, 2002).
Chemical Properties Analysis
The chemical properties of 2VN polymers, including their reactivity and interaction with other monomers, have been explored through various copolymerization studies. The synthesis of block copolymers by anionic polymerization of 2VN demonstrates the controlled reactivity and versatility of 2VN as a monomer for producing materials with tailored properties (Zeng et al., 2002).
Scientific Research Applications
Cationic Polymerization
The cationic polymerization of 2-vinylnaphthalene (2-VN) has been studied, revealing that these polymers have low molecular weights due to transfer reactions. The kinetic characteristics of this polymerization process were determined under experimental conditions, highlighting its reactivity and potential in polymer science (Bunel & Maréchal, 1978).
Photoluminescence Studies
Research involving copolymers of 2-VN with phenyl vinyl ketone (PVK) measured the yields and lifetimes of triplet states of 2-VN in benzene solution. The study found effective energy transfer from PVK moieties to 2-VN moieties, indicating potential applications in photoluminescent materials and energy transfer mechanisms (Hayashi et al., 1977).
Radical Copolymerization
The microstructure of the copolymer of 2-VN with maleic anhydride, obtained by radical initiation, has been characterized using fluorescence spectroscopy. This research provides insights into the diverse applications of 2-VN in copolymerization processes and the impact of polymerization temperature on copolymer microstructure (Zeng & Shirota, 1989).
Novel Vinyl Monomer Applications
BN this compound (BN2VN) has been identified as a novel precursor to vinyl alcohol copolymers. Its unique aromaticity leads to styrene-like reactivity, highlighting its potential in the design of tailored polymeric styrene–vinyl alcohol architectures (van de Wouw et al., 2018).
Solid-State Polymerization
Research on the solid-state polymerization of 2-VN by ball milling reveals optimized conditions for this process. The study suggests the potential of solid-state polymerization for creating polymers inaccessible via solution-state methods (Cho & Bielawski, 2020).
Photoluminescence Kinetic Analysis
Kinetic analysis of this compound–styrene copolymers under photostationary and transient conditions provides insights into the photoluminescence characteristics of these materials. This research is pivotal for understanding the dynamics of excitation energy migration and excimer formation in copolymers (Ito et al., 1981).
BN Aromatic Ring Strategy
The copolymerization of BN this compound with styrene under free radical conditions was studied for producing styrene-vinyl alcohol (SVA) statistical copolymers. This approach demonstrates the significance of BN aromatic polymers in preparing functional polymeric architectures (van de Wouw et al., 2018).
Block Copolymer Electron Transfer
This compound block copolymers have been analyzed for their efficiency in interblock electron transfer, highlighting their potential in advanced materials with variable electronic properties (Lin & Fox, 1994).
Fluorescence Technique in Polymerization
A novel fluorescence technique was introduced to study the free-radical polymerization of 2VN, providing a unique approach to understanding polymerization kinetics and reaction mechanisms (Y1lmaz et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
2-Vinylnaphthalene is primarily used in the synthesis of various copolymers . These copolymers, such as Poly (sodium styrenesulfonate-co-2-vinyl-napthalene) copolymer and Poly (2-vinylnapthalene-alt-maleic acid)-graft-polystyrene, are the primary targets of this compound . They find applications as photoactive polymer micelles and stabilizers for polystyrene latexes .
Mode of Action
The interaction of this compound with its targets involves the formation of copolymers. The compound acts as a monomer in the polymerization process . .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of copolymers . The compound participates in the polymerization reactions that lead to the formation of these copolymers. The downstream effects of these reactions include the production of photoactive polymer micelles and polystyrene latex stabilizers .
Result of Action
The primary result of this compound’s action is the formation of copolymers . These copolymers have applications as photoactive polymer micelles and stabilizers for polystyrene latexes . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under cool, dry conditions to maintain its stability . It is also incompatible with oxidizing agents . .
properties
IUPAC Name |
2-ethenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYAVSFOJVUIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28406-56-6 | |
| Record name | Poly(2-vinylnaphthalene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70862435 | |
| Record name | 2-Vinylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Alfa Aesar MSDS] | |
| Record name | 2-Vinylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9648 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
827-54-3, 28406-56-6 | |
| Record name | 2-Vinylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC177870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Vinylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-vinylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-VINYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZD8LI91N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B1218096.png)
![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)
![4-[[[4-(2-Furanylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1218098.png)
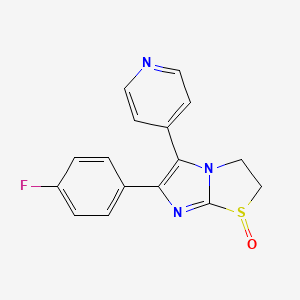
![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)
